Perboric acid
Description
Properties
IUPAC Name |
hydroperoxy(oxo)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BHO3/c2-1-4-3/h3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYVWSJAZONVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BHO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058602 | |
| Record name | Perboric acid (HBO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.82 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
130-150 ºC but decomposes at 60 ºC | |
| Details | 'MSDS' | |
| Record name | Perboric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14034-78-7 | |
| Record name | Perboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perboric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perboric acid (HBO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERBORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC4C3M1FO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Perborates
Industrial and Laboratory Synthesis of Perborate (B1237305) Salts
Sodium perborate is a significant industrial chemical, primarily used as a bleaching agent in detergents. karlancer.comorganic-chemistry.org Its synthesis on both an industrial and laboratory scale involves the reaction of a boron source with hydrogen peroxide in an alkaline medium.
Industrial Production: The most common industrial process for producing sodium perborate tetrahydrate (NaBO₃·4H₂O) begins with the dissolution of borax (B76245) pentahydrate (Na₂B₄O₇·5H₂O) in a sodium hydroxide (B78521) solution to form sodium metaborate (B1245444) (NaBO₂). karlancer.com This solution is then reacted with hydrogen peroxide, leading to the crystallization of sodium perborate tetrahydrate. karlancer.comheraproject.com The reaction can be summarized as follows:
Na₂B₄O₇ + 2 NaOH → 4 NaBO₂ + H₂O wikipedia.org
2 NaBO₂ + 2 H₂O₂ + 6 H₂O → Na₂B₂O₄(OH)₄·6H₂O (Incorrectly named tetrahydrate) wikipedia.org
The "monohydrate" form (NaBO₃·H₂O), which is actually an anhydrous salt with the formula Na₂[B₂(O₂)₂(OH)₄], is produced by dehydrating the tetrahydrate at elevated temperatures. wikipedia.orgatamankimya.comacs.org This form is often preferred due to its higher active oxygen content and greater stability. acs.org Fluidized-bed dryers are commonly used for this dehydration process. acs.org
An alternative industrial method involves the electrolysis of an aqueous solution containing borax, sodium carbonate, and sodium bicarbonate. wikipedia.orgatamanchemicals.com
Laboratory Synthesis: In a laboratory setting, sodium perborate can be synthesized by reacting borax with sodium hydroxide to form sodium metaborate, followed by the addition of hydrogen peroxide. wikipedia.orgscribd.comyoutube.com The resulting sodium perborate precipitates out of the solution and can be collected by filtration. scribd.comyoutube.com Another laboratory method involves the reaction of sodium peroxide with borax in an aqueous solution, followed by the addition of hydrogen peroxide. google.com
A summary of common synthesis methods is presented in the table below:
| Method | Reactants | Key Conditions | Product | Scale |
| Wet Chemical Process | Borax pentahydrate, Sodium hydroxide, Hydrogen peroxide | Dissolution at 60-90°C, Crystallization at 5-40°C | Sodium perborate tetrahydrate | Industrial |
| Dehydration | Sodium perborate tetrahydrate | Heating in a fluidized-bed dryer (100-180°C) | Sodium perborate monohydrate | Industrial |
| Electrolysis | Borax, Sodium carbonate, Sodium bicarbonate | Electrolytic cell | Sodium perborate | Industrial |
| Laboratory Precipitation | Borax, Sodium hydroxide, Hydrogen peroxide | Cold water, stirring | Sodium perborate tetrahydrate | Laboratory |
| Peroxide Reaction | Sodium peroxide, Borax, Hydrogen peroxide | Aqueous solution, controlled temperature | Sodium perborate | Laboratory |
Chemical Transformation Routes to Perboric Acid and its Hydrates
This compound (HBO₃) is not typically isolated as a pure, stable compound. Instead, it is generated in situ from its salt, sodium perborate, in aqueous solutions. The hydrolysis of sodium perborate yields hydrogen peroxide and borate (B1201080), and an equilibrium is established which includes various peroxoborate species. wikipedia.orgatamanchemicals.com
The "monohydrate" and "tetrahydrate" forms of sodium perborate are more accurately described as hydrates of a dimeric perborate anion, [B₂(O₂)₂(OH)₄]²⁻. wikipedia.orgresearchgate.net When dissolved in water, this anion hydrolyzes:
[B₂(O₂)₂(OH)₄]²⁻ + 2 H₂O ⇌ 2 [B(OH)₃(OOH)]⁻
This hydroperoxoborate anion is in equilibrium with boric acid and hydrogen peroxide:
[B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HOO⁻
The formation of this compound itself is favored in acidic conditions, though it is unstable and decomposes. The addition of a strong acid to a solution of sodium perborate will protonate the perborate species, transiently forming this compound before it decomposes into boric acid and hydrogen peroxide.
The different hydrated forms of sodium perborate are commercially important. atamankimya.com The so-called "tetrahydrate" (Na₂H₄B₂O₈·6H₂O) and "monohydrate" (Na₂H₄B₂O₈) are the most common. atamankimya.com The "monohydrate" dissolves more rapidly and has higher thermal stability. atamankimya.com
Synthesis of Organoboron Compounds from Boric Acid and Related Precursors
Boric acid and its derivatives are fundamental precursors for the synthesis of a wide array of organoboron compounds, including boronic acids, borinic acids, and their esters. These compounds are of immense importance in organic synthesis.
Boronic acids [RB(OH)₂] and their esters are key intermediates in modern organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. pharmiweb.com Several synthetic strategies are employed for their preparation.
From Organometallic Reagents: A traditional and widely used method involves the reaction of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), with trialkyl borates, like trimethyl borate or triisopropyl borate. pharmiweb.com Subsequent hydrolysis of the resulting boronic ester furnishes the boronic acid.
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction between aryl or vinyl halides/triflates and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a powerful method for synthesizing aryl- and vinylboronic esters. wikipedia.org
C-H Borylation: More recently, transition metal-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method. wikipedia.orgsigmaaldrich.com Iridium-based catalysts are particularly effective in promoting the direct borylation of aromatic and aliphatic C-H bonds with diboron reagents. sigmaaldrich.comresearchgate.net This approach avoids the need for pre-functionalized starting materials. wikipedia.org Photochemical methods for C-H borylation are also being developed. acs.org
A summary of key strategies for boronic acid derivative synthesis:
| Strategy | Precursors | Reagents | Key Features |
| Organometallic Addition | Trialkyl borates | Grignard reagents, Organolithiums | Versatile, well-established |
| Miyaura Borylation | Aryl/vinyl halides/triflates, Diboron reagents | Palladium catalyst, Base | High functional group tolerance |
| C-H Borylation | Arenes, Alkanes, Diboron reagents | Iridium or Rhodium catalysts | High atom economy, direct functionalization |
Borinic acids [R₂B(OH)] are less stable and less studied than their boronic acid counterparts but are valuable in their own right. mdpi.com Their synthesis often requires careful control of stoichiometry to avoid the formation of undesired byproducts.
Addition of Organometallic Reagents: Similar to boronic acid synthesis, the controlled addition of two equivalents of an organometallic reagent to a trialkoxyborane can yield a borinic acid after hydrolysis. mdpi.com However, achieving high selectivity can be challenging. A more controlled approach involves the addition of one equivalent of an organometallic reagent to a boronic ester. mdpi.com
From Aminoboranes: The use of diisopropylaminoborane (B2863991) as a boron source allows for a highly controlled synthesis of borinic acids. acs.org Reaction with in situ generated Grignard reagents under Barbier conditions provides borinic acids in good yields. acs.org
Hydrolysis of Triarylboranes: Borinic acids can also be prepared by the controlled hydrolysis of triarylboranes. mdpi.com
Peroxoborate esters can be synthesized from boronic acids. The reaction of a boronic acid with hydrogen peroxide can lead to the formation of peroxoborate species. The structure of these esters can vary, but they generally involve the incorporation of a peroxy group (-O-O-) into the boron-containing framework. The reaction of boronic acids with hydrogen peroxide is a key step in certain oxidative transformations where the in situ generated peroxoborate acts as the active oxidant.
Chemical Reactivity and Reaction Mechanisms of Perboric Acid and Perborate Species
Oxidative Processes Catalyzed by Perborates
Sodium perborate (B1237305) (SPB) serves as a versatile and mild oxidizing reagent in organic synthesis, often acting as a stable, solid substitute for hazardous, highly concentrated hydrogen peroxide solutions. organic-chemistry.orgacs.org Its utility stems from its ability to release hydrogen peroxide upon dissolution in water, but its reactivity is more complex than that of a simple mixture of sodium borate (B1201080) and hydrogen peroxide. organic-chemistry.org Spectroscopic studies using NMR and Raman have shown that in dilute solutions, an equilibrium exists that includes peroxoborate anions, which are capable of delivering the hydroperoxide anion for nucleophilic oxidation at a lower pH than when hydrogen peroxide is used alone. organic-chemistry.org
The mild character of sodium perborate as an oxidant is attributed to the nature of the borate leaving group, which is a key feature of its reaction mechanism, as compared to the hydroxide (B78521) leaving group formed in hydrogen peroxide oxidations. organic-chemistry.org This property makes SPB compatible with many functional groups that would not tolerate harsher conditions. organic-chemistry.org For instance, sodium perborate is effective in converting thioethers into their corresponding sulfoxides and sulfones. wikipedia.org
When combined with acetic acid, sodium perborate's oxidative power is enhanced, forming more potent oxidation species. organic-chemistry.orgorganic-chemistry.org This system is effective for a range of transformations, including:
The oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org
The conversion of iodoarenes to (diacetoxyiodo)arenes. organic-chemistry.org
The oxidation of azines to N-oxides. organic-chemistry.org
The oxidation of various sulfur heterocycles to their S,S-dioxides. organic-chemistry.org
In peroxide-mediated Wacker-type oxidations, an oxygen atom is incorporated into the product from the terminal oxidant, such as a peroxide. nih.govnih.gov This is mechanistically distinct from the classical Wacker process where the oxygen atom originates from water. nih.gov While palladium systems are common, the fundamental mechanisms involve the activation of the peroxide by a transition metal to facilitate the oxidation of olefins. nih.gov
Perborates, particularly sodium perborate, are fundamentally stable sources of active oxygen. wikipedia.orgatamanchemicals.com This property is central to their large-scale use in detergents and cleaning products. atamanchemicals.commdma.ch Sodium perborate exists in two common stable forms: the tetrahydrate (NaBO₃·4H₂O) and the monohydrate (NaBO₃·H₂O). atamanchemicals.comacs.org The primary difference between these forms lies in their available active oxygen (AvOx) content; the monohydrate has a theoretical AvOx of 16%, while the tetrahydrate has 10.4%. acs.org
[B₂(O₂)₂(OH)₄]²⁻ + 2 H₂O ⇌ 2 [B(OH)₃(OOH)]⁻ wikipedia.org
The resulting peroxoborate species are in equilibrium with boric acid and hydrogen peroxide. wikipedia.org This controlled release makes sodium perborate a less aggressive bleaching agent than sodium hypochlorite and other chlorine-based bleaches, resulting in less degradation of textiles and dyes. wikipedia.orgatamanchemicals.com The release of active oxygen is temperature-dependent, occurring rapidly at temperatures above 60°C. wikipedia.orgatamanchemicals.com To achieve efficacy at lower temperatures (40–60°C), an activator such as tetraacetylethylenediamine (TAED) is often incorporated. wikipedia.orgatamanchemicals.com
Catalytic Properties of Perboric Acid and Related Boron Compounds
Organoboron compounds, including boric acid and its derivatives, function as effective catalysts in a wide array of organic transformations, a capability largely rooted in their Lewis acidic nature. researchgate.netnih.gov The boron atom in these trivalent compounds possesses a vacant p-orbital, rendering it electrophilic and capable of accepting electrons from donor molecules to form coordinate covalent bonds. researchgate.netmdpi.com This inherent Lewis acidity is a defining characteristic that enables the activation of various substrates. oaepublish.com
The catalytic activity of boronic acids is closely linked to their acidity. researchgate.net Boron-based catalysts are particularly effective in reactions involving the activation of hydroxy functional groups and in carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The electronic and steric properties at the boron center can be readily modified, allowing for the tuning of its catalytic activity. researchgate.net
A prominent example of a highly Lewis acidic borane is tris(pentafluorophenyl)borane, B(C₆F₅)₃, which is employed as a catalyst in numerous transformations. mdpi.comresearchgate.net The strong electron-withdrawing nature of the pentafluorophenyl groups significantly enhances the Lewis acidity of the boron center. researchgate.net Such powerful boron Lewis acids can activate Si-H bonds and facilitate various reduction processes. researchgate.net The catalytic pathways often involve the formation of a Lewis adduct between the borane catalyst and the substrate, which activates the substrate for subsequent reaction. researchgate.net Boron-based Lewis acid catalysis has been successfully applied to hydrogenation, hydroboration, and highly selective reactions of diazo compounds. mdpi.com
Boric acid has been demonstrated to be an effective catalyst for the hydrolysis of peroxyacids. northumbria.ac.ukresearchgate.netrsc.org This catalytic activity is significant because peroxyacids are widely used as oxidants, and their hydrolysis to hydrogen peroxide can be an undesirable side reaction. bohrium.com Research has shown that in the presence of 0.1 M boric acid, the rate of hydrolysis for both peracetic acid (PAA) and 3-chloroperbenzoic acid (MCPBA) increases by approximately 12-fold. researchgate.netrsc.orgnih.gov
The primary mechanism involves trigonal boric acid acting as a Lewis acid catalyst. northumbria.ac.ukresearchgate.netrsc.org It associates with the peroxide leaving group in the transition state, which reduces the basicity of the leaving group and facilitates the breakdown of the tetrahedral intermediate. researchgate.netnih.gov The products of this catalyzed hydrolysis are the corresponding carboxylic acid and a monoperoxoborate species. northumbria.ac.ukrsc.org
Kinetic studies reveal a complex dependency on pH and borate concentration, suggesting multiple catalytic pathways. northumbria.ac.uknih.gov Besides a pathway involving a single boric acid molecule, a significant pathway exists that involves either two boric acid molecules or polyborate species, such as B₃O₃(OH)₄⁻. northumbria.ac.ukresearchgate.netrsc.org The maximum catalytic effect is observed at a specific pH, which is pH 9 for PAA and pH 8.4 for MCPBA. northumbria.ac.ukrsc.orgnih.gov
| Peroxyacid | Condition | pH | Half-life (hours) | Reference |
|---|---|---|---|---|
| Peracetic Acid (PAA) | No Boric Acid | 9.06 | 75 | northumbria.ac.uk |
| Peracetic Acid (PAA) | 0.1 M Boric Acid | 9.06 | 6.5 | northumbria.ac.uk |
| Peracetic Acid (PAA) | 0.2 M Boric Acid | 9.06 | 4.4 | northumbria.ac.uk |
Degradation and Stability Kinetics of Perborate Systems
The stability of perborate systems is a critical factor in their storage and application. The thermal decomposition of solid sodium perborate tetrahydrate is a complex, multi-step process. rsc.org It proceeds through successive thermal dehydration reactions followed by decomposition at higher temperatures, ultimately forming sodium metaborate (B1245444). rsc.org Each stage of this process involves several kinetic steps that are influenced by different physicochemical and physico-geometric phenomena. rsc.org
In aqueous solutions, the "degradation" of perborate involves its hydrolysis to generate hydrogen peroxide. wikipedia.orgresearchgate.net While this is the intended function in many applications, the subsequent decomposition of hydrogen peroxide into water and oxygen can occur, especially in the presence of metal ions. researchgate.net The stability of aqueous peroxy bleach solutions containing sodium perborate can be enhanced by the addition of chelating agents and other stabilizers. google.com The aqueous solution of perborate undergoes slow decomposition; one study noted only a 5% loss of oxidative power after 8 hours. frontiersin.org Below pH 7, perborate species are generally unstable, and the active oxidant is effectively hydrogen peroxide. frontiersin.org
A particular form, known as effervescent sodium perborate (ESP), is created by the careful heating of sodium perborate monohydrate. acs.org ESP has the ability to release both gaseous and active oxygen in water. acs.org However, this material is intrinsically unstable. acs.org Studies on its stability kinetics show that freshly prepared ESP can generate a significant amount of effervescent oxygen, but this capacity rapidly diminishes upon exposure to ambient air. acs.org For instance, after exposure to air at 26°C and 36% relative humidity, the effervescent oxygen generation fell to just 1.35% of its initial value. acs.org The stability of ESP can be improved by coating its surface with fine boric acid powder. acs.org
| Material | Condition | Result | Reference |
|---|---|---|---|
| Freshly formed ESP | Initial measurement | Capable of generating 10.1 wt % effervescent oxygen | acs.org |
| ESP | Exposure to ambient air (26 °C and 36% relative humidity) | Effervescent oxygen generation fell to 1.35% of its initial value | acs.org |
| ESP | Coated with fine boric acid powder | Improved stability | acs.org |
Aqueous Solution Chemistry and Complexation Behavior
When sodium perborate dissolves in water, it hydrolyzes to produce hydrogen peroxide and borate. wikipedia.org This is not a simple dissolution but an establishment of a complex equilibrium. Spectroscopic studies have shown that in dilute aqueous solutions, peroxoborate anions are present. atamankimya.com
The primary equilibrium involves the hydrolysis of the dimeric perborate anion: [(HO)₂B(OO)]₂²⁻ + 2H₂O ⇌ 2[B(OH)₃(OOH)]⁻ wikipedia.org
This perborate species is in further equilibrium with boric acid (B(OH)₃), hydrogen peroxide (H₂O₂), the hydroperoxyl anion (HOO⁻), and the tetrahydroxyborate anion ([B(OH)₄]⁻). wikipedia.org [B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HOO⁻ wikipedia.org B(OH)₃ + HOO⁻ + H₂O ⇌ [B(OH)₄]⁻ + H₂O₂ wikipedia.org
As the concentration of the solution increases, other peroxoborate species can form, especially in the presence of excess hydrogen peroxide. These can include [B(OH)₂(OOH)₂]⁻, [B(OH)(OOH)₃]⁻, and [B(OOH)₄]⁻. wikipedia.orgatamankimya.com The speciation is highly dependent on pH, with different perborate and borate species dominating in different pH ranges. researchgate.net In acidic media, the equilibrium is shifted towards the formation of boric acid and hydrogen peroxide. researchgate.net
Table 3: Major Species in Aqueous Perborate Solutions
| Species Name | Chemical Formula | Conditions for Presence |
|---|---|---|
| Dimeric Perborate Anion | [(HO)₂B(OO)]₂²⁻ | Present in solid sodium perborate. |
| Monoperoxoborate | [B(OH)₃(OOH)]⁻ | Formed upon dissolution in water. wikipedia.org |
| Boric Acid | B(OH)₃ | In equilibrium, favored in acidic conditions. researchgate.netwikipedia.org |
| Hydrogen Peroxide | H₂O₂ | A key product of perborate hydrolysis. wikipedia.org |
| Tetrahydroxyborate Anion | [B(OH)₄]⁻ | In equilibrium, formed from boric acid and hydroperoxyl anion. wikipedia.org |
| Diperoxoborate | [B(OH)₂(OOH)₂]⁻ | Forms at higher concentrations with excess H₂O₂. wikipedia.orgatamankimya.com |
In aqueous solution, the boric acid and borate ions produced from the hydrolysis of perborates can react with polyols (compounds with multiple hydroxyl groups), particularly those with cis-vicinal diols, to form stable cyclic esters. This complexation is a well-known reaction of boron chemistry.
The formation of these boronate esters is a two-step process. First, the planar trigonal boric acid reacts with a hydroxyl group to form a tetrahedral boronate anion. This anion then reversibly binds with the diol. researchgate.net The reaction mechanism for 1:1 complexation involves either neutral polyols reacting directly with the tetrahedral borate ion or acidic polyols reacting with trigonal boric acid. elsevierpure.com Both pathways lead to the formation of a tetrahedral anionic 1:1 monochelate complex. This can be followed by a condensation reaction with another diol molecule to form a 1:2 bischelate complex. elsevierpure.com
The kinetics of these complexation reactions have been studied for various boronic acids and diols. The reaction rates are pH-dependent, and both the boronic acid and the boronate ion can be kinetically reactive towards the diol, with the boronate ion often being more reactive. A universal reaction mechanism has been proposed that considers the kinetic reactivities of both the boronic acid and its conjugate base. nih.gov
Table 4: Boron-Polyol Complex Formation
| Reactants | Complex Type | Key Features of Reaction |
|---|---|---|
| Boric Acid/Borate + Polyol (e.g., glycerol, mannitol) | 1:1 and 1:2 Anionic Complexes | Formation of cyclic esters. elsevierpure.com |
| Boronic Acid + Diol | Boronate Ester | Reaction involves both boronic acid and boronate ion pathways. nih.gov |
| Borate + Catechols | Tetrahedral Anionic Complex | Rapid and reversible complexation. |
Perborate solutions can both generate and scavenge radical species. Under certain conditions, such as UV irradiation or in the presence of transition metals, the hydrogen peroxide released from perborates can lead to the formation of highly reactive oxygen species (ROS), including the hydroxyl radical (•OH) and the perhydroxyl radical (HO₂•). nih.govresearchgate.net Studies have shown that alkaline sodium perborate solutions tend to generate perhydroxyl radicals, while more neutral or acidic hydrogen peroxide solutions primarily generate hydroxyl radicals. nih.govresearchgate.net
Conversely, the borate species present in perborate solutions can act as scavengers of hydroxyl radicals. While boric acid itself has a low reactivity with the hydroxyl radical, its conjugate base, the borate ion ([B(OH)₄]⁻), and various polyborate species are significantly more reactive. nih.govacs.org The reaction is believed to proceed via electron transfer or hydrogen abstraction.
Kinetic studies using competition kinetics have determined the rate constants for the reaction of hydroxyl radicals with different boron species. These rate constants are crucial for understanding the chemistry of these systems, for example, in the water-cooling systems of nuclear reactors where boric acid is used and hydroxyl radicals are generated by radiation. researchgate.netnih.gov
Table 5: Rate Constants for the Reaction of Hydroxyl Radicals with Boron Species
| Boron Species | Chemical Formula | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| Boric Acid | B(OH)₃ | 3.6 x 10⁴ nih.govacs.org |
| Borate Ion | [B(OH)₄]⁻ | 1.1 x 10⁶ nih.govacs.org |
| Diborate Ion | [B₂O(OH)₆]²⁻ | 6.4 x 10⁶ nih.govacs.org |
| Tetraborate Ion | [B₄O₅(OH)₄]²⁻ | 6.8 x 10⁶ nih.govacs.org |
Advanced Spectroscopic and Computational Characterization of Perborate Systems
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy serves as a fundamental tool for probing the molecular structure of perborates. By analyzing the interaction of electromagnetic radiation with these compounds, detailed information regarding their bonding, geometry, and the various species present in solution can be obtained.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular vibrations of perborate (B1237305) compounds. These methods are instrumental in identifying functional groups and characterizing the bonding within the perborate structure. The spectra of sodium perborate, a common and stable precursor to perboric acid, have been extensively studied. core.ac.uk In aqueous solutions, Raman spectroscopy has been effectively used to identify the various peroxoborate anions that exist in equilibrium. organic-chemistry.orgrsc.org
The analysis of solid perborates and related compounds like boric acid reveals characteristic vibrational bands. For instance, the IR spectrum of boric acid shows a prominent B-O stretching vibration band around 1417-1450 cm⁻¹, which is indicative of its trigonal planar structure. researchgate.net In-plane B-O-H bending is observed near 1191 cm⁻¹, while asymmetric B-O stretching for tetrahedral borate (B1201080) units appears around 883 cm⁻¹. researchgate.net Studies on sodium perborate using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy have focused on the 800-1600 cm⁻¹ spectral region for quantitative analysis. researchgate.netresearchgate.net The interpretation of these spectra allows for the assignment of specific frequencies to the vibrations of the dimeric peroxoborate anion, [(B(OH)₂OO)₂]²⁻, which features a cyclic –B–O–O–B–O–O– core. atamankimya.com
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Technique | Source(s) |
| O-H Stretching | 3200 - 3165 | IR, Raman | researchgate.netias.ac.in |
| B-O Stretching (Trigonal) | 1450 - 1417 | IR | researchgate.net |
| B-O-H In-Plane Bending | ~1191 | IR | researchgate.net |
| B-O Stretching (Tetrahedral) | ~884 | IR, Raman | researchgate.netias.ac.in |
| O-O Stretching | Not explicitly stated in results | - | - |
This table presents a summary of key vibrational frequencies observed for borate and perborate-related structures. Specific frequencies can vary based on the exact compound, its physical state (solid/solution), and isotopic substitution.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ¹¹B nucleus, is a powerful technique for identifying and quantifying the different boron species present in solution. magritek.com Since perborate solutions contain a complex equilibrium of various peroxoborates and borates, ¹¹B NMR is invaluable for their characterization. organic-chemistry.orgrsc.org The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom; trivalent (trigonal) and quadrivalent (tetrahedral) boron species resonate at significantly different fields. mdpi.com
Studies of aqueous solutions containing borates and hydrogen peroxide have successfully used ¹¹B NMR to identify a range of peroxoborate species, including [B(O₂H)ₙ(OH)₄₋ₙ]⁻ (where n=0–4) and dimeric species like [B₂(O₂)₂(OH)₄]²⁻. rsc.org The detection of these species depends on their stability and the rate of exchange of boron nuclei between different chemical environments. scispace.com For example, in the equilibrium between boric acid and borate ions, the ¹¹B NMR signal appears as a singlet due to rapid exchange, with its position dependent on the pH. scispace.com This technique has been instrumental in confirming that sodium perborate in solution is not merely a mixture of sodium borate and hydrogen peroxide but contains distinct peroxoborate anions. organic-chemistry.org
| Boron Species | Boron Coordination | ¹¹B NMR Chemical Shift (ppm) | Source(s) |
| B(OH)₃ (Boric Acid) | Trigonal | ~19.4 | researchgate.net |
| [B(OH)₄]⁻ | Tetrahedral | Not specified, but upfield from B(OH)₃ | rsc.orgscispace.com |
| [B(O₂H)(OH)₃]⁻ | Tetrahedral | Identified in solution | rsc.org |
| [B(O₂H)₂(OH)₂]⁻ | Tetrahedral | Identified in solution | rsc.org |
| [B₂(O₂)₂(OH)₄]²⁻ | Tetrahedral | Identified in solution | rsc.org |
This table provides representative chemical shifts for borate and peroxoborate species. The exact chemical shift can be influenced by factors such as pH, concentration, and solvent.
Electronic absorption spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is a key method for detecting and monitoring reactive intermediates generated from perborate systems. azooptics.com Perborate itself does not absorb strongly in the UV-Vis region, but its activation, often by UV light, generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). amecj.commdpi.comrsc.org
The UV-activated sodium perborate (UV/SPB) process is used for the degradation of organic pollutants. amecj.comresearchgate.net By monitoring the UV-Vis absorption spectrum of a target compound over time, the efficiency of its degradation can be quantified. mdpi.com For example, the decrease in absorbance of humic acid at specific wavelengths demonstrates the efficacy of the UV/SPB system. amecj.commdpi.com The absorption peak of humic acid between 200-250 nm weakens as the hydroxyl radicals generated from perborate activation destroy its chromophoric groups and double bond structures. mdpi.com Quenching experiments, where radical scavengers are added, combined with techniques like electron paramagnetic resonance (EPR), confirm that hydroxyl and superoxide (B77818) radicals are the primary reactive intermediates responsible for the observed oxidative degradation. amecj.comrsc.org These spectroscopic observations provide indirect but powerful evidence for the generation and activity of reactive intermediates from this compound and its salts.
Quantum Chemical and Computational Modeling of Perborates
To complement experimental data, quantum chemical calculations provide a molecular-level understanding of the electronic structure, bonding, stability, and conformational possibilities of perborate systems.
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure of molecules from first principles. uol.dewikipedia.org These calculations allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties, offering deep insights into the nature of chemical bonding in perborate species. nih.gov
Computational studies on boric acid and its anions, which are foundational to understanding this compound, have been performed using various levels of theory, including B3LYP and MP2. researchgate.netucy.ac.cy These studies calculate optimized structures, energies, and harmonic vibrational frequencies, which can then be compared with experimental spectroscopic data. nih.gov The application of these methods to perborate systems helps to elucidate the bonding within the characteristic peroxo-boron ring structure. worldscientific.com By modeling the distribution of electron density, these calculations can explain the stability and reactivity of perborate anions and their interactions in solution. For instance, DFT calculations can be used to model the interaction between perborate-derived species and other molecules, clarifying reaction mechanisms at an electronic level.
Computational chemistry is uniquely suited to explore the different possible three-dimensional arrangements (conformations) of a molecule and their relative stabilities (energetic landscapes). This is particularly important for flexible molecules like this compound.
Detailed computational studies have been performed on the conformations of the closely related boric acid (B(OH)₃) and its conjugate bases, providing a model for this compound systems. researchgate.netucy.ac.cy These studies have identified several stable conformations (minima on the potential energy surface) and the transition states that connect them. For boric acid, the lowest-energy conformation was found to have C₃ₕ symmetry. researchgate.netucy.ac.cy A higher energy conformer with Cₛ symmetry was also identified, along with the energy barrier for interconversion between them. For the borate anion (B(OH)₄⁻), two distinct minima with S₄ symmetry were located. researchgate.netucy.ac.cy Such analyses provide crucial information on the molecule's flexibility and the relative populations of different conformers at a given temperature. Extrapolating these methods to this compound allows for the prediction of its most stable structures and the energetic pathways for conformational changes.
| Molecule | Conformation/Symmetry | Computational Method | Relative Energy (kcal/mol) | Source(s) |
| Boric Acid (B(OH)₃) | C₃ₕ | G3(MP2)//B3LYP | 0.0 (Lowest energy) | researchgate.netucy.ac.cy |
| Boric Acid (B(OH)₃) | Cₛ | G3(MP2)//B3LYP | 4.1 | researchgate.netucy.ac.cy |
| Borate Anion (B(OH)₄⁻) | S₄ (Minimum 1) | G3(MP2)//B3LYP | 0.0 (Lowest energy) | researchgate.netucy.ac.cy |
| Borate Anion (B(OH)₄⁻) | S₄ (Minimum 2) | G3(MP2)//B3LYP | 1.5 | researchgate.netucy.ac.cy |
This table summarizes key findings from a computational study on boric acid and borate anion, serving as a model for the types of analyses applied to perborate systems. The energies are relative to the most stable conformer of each species.
Reaction Pathway Elucidation through Computational Simulations
Computational simulations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction pathways of perborate systems. These methods provide molecular-level insights into reaction mechanisms, transition states, and the influence of various environmental factors, which are often difficult to discern through experimental means alone.
DFT calculations have been successfully applied to investigate the mechanism of reactions involving sodium perborate. For instance, in the catalyst-free hydroxylation of arylboronic acids to phenols using sodium perborate in water, DFT calculations revealed the process to be a nucleophilic reaction. researchgate.net Such simulations are crucial for understanding whether perborates merely act as a convenient source of hydrogen peroxide or if the borate component actively participates in or catalyzes the reaction. researchgate.net
The elucidation of reaction pathways often involves identifying the transition states and calculating the associated energy barriers. Methodologies like the nudged elastic band (NEB) method are frequently used in conjunction with DFT to map the minimum energy path between reactants and products. mit.edupnnl.gov While detailed studies on this compound itself are specific, extensive research on the related compound, boric acid, demonstrates the power of these techniques. For example, investigations into the adsorption and dissociation of boric acid on metal oxide surfaces like NiO(001) and ZrO₂(1̅11) have used DFT to explore various dissociation pathways, such as single versus double O-H bond dissociation, and to calculate the activation barriers for these steps. mit.eduresearchgate.net These studies suggest that dissociation can be a feasible process, with predicted activation barriers as low as 0.15 eV on certain surfaces. mit.edu
Furthermore, computational simulations can model reactions in specific environments, such as the liquid-liquid interface in a micro-channel device used for boric acid extraction. researchgate.net By combining DFT calculations with spectroscopic techniques, researchers can understand reactant behavior at a molecular level and estimate reaction rate constants by calculating the transition state energies. researchgate.net Born-Oppenheimer molecular dynamics (BOMD) simulations can also be used to recognize species that may emerge during the reaction coordinate over time. frontiersin.org These computational approaches provide a powerful framework for optimizing reaction conditions and designing more efficient chemical processes involving borate and perborate species.
Theoretical Prediction of Chemical and Acid-Base Parameters
Quantum chemical calculations offer a robust theoretical framework for predicting the fundamental chemical and acid-base properties of molecules like this compound and its precursors. These computational methods are particularly valuable for determining parameters that can be challenging to measure experimentally and for understanding the underlying electronic structure that governs chemical behavior.
A significant application of these methods is the prediction of acid dissociation constants (pKa). For boric acid, a closely related and more extensively studied compound, DFT calculations have been shown to reliably predict its acidity. nih.gov A common theoretical approach involves calculating the Gibbs energy change (ΔG) for the acid dissociation process in a simulated aqueous environment. Often, the energy difference (ΔE) between the neutral acid and its corresponding anion, calculated using a solvent model, serves as an effective surrogate for ΔG and provides strong correlations with experimental pKa values. researchgate.net
One study, using the DFT method B3LYP/6-31+G(d) with a solvent model, calculated the pKa of boric acid to be in good agreement with the experimental value of 9.237 at 298.15 K. nih.gov The accuracy of these predictions relies on considering various molecular conformations and the explicit solute-solvent interactions, such as the formation of intermolecular hydrogen bonds. nih.gov
Table 1: Theoretically Calculated Structural Properties for Boric Acid Species Optimized values obtained at the B3LYP/6-31+G(d) level of theory in a simulated aqueous environment. Data sourced from nih.gov.
| Property | Neutral Species (H₂L(H₂O)₄) | Anionic Species (HL⁻(H₂O)₃) |
| Bond Length (Å) | ||
| H₆-O₉ (acid-water) | 2.124582 | N/A |
| O₂-H₁₉ (anion-water) | N/A | 2.098563 |
| Atomic Charge (e) | ||
| q(O₄) | -0.907847 | -1.104481 |
The data in Table 1 illustrates how computational methods can quantify changes in molecular structure upon deprotonation. The increase in the absolute value of the negative charge on the oxygen atom (O₄) from the neutral to the anionic species is consistent with the separation of a proton (H⁺) during dissociation. nih.gov
Beyond pKa, quantum chemical calculations are used to predict other important parameters. For example, methods such as MP2 and DFT functionals like X3LYP have been employed to compute the equilibrium boron isotope fractionation between different boron species, such as B(OH)₃ and B(OH)₄⁻, and between BF₃ and BF₄⁻. hawaii.edu These calculations provide insights into geochemical processes and analytical techniques. hawaii.edu Additionally, reaction energies calculated at levels like M062X/6-311+G(d,p) can be used to determine the favored cation/anion ratios in complex systems like protic ionic liquids synthesized with boric acid. tubitak.gov.tr
Analytical Methodologies for Research and Industrial Monitoring of Perborate Compounds
Chromatographic Separation and Detection Methods (e.g., HPLC, GC-MS)
Chromatographic techniques are powerful tools for separating components from a complex mixture, allowing for their individual identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods in this field.
High-Performance Liquid Chromatography (HPLC) is particularly suited for analyzing non-volatile and thermally unstable compounds. organomation.com For perborate (B1237305) analysis, Ion Chromatography, a subset of HPLC, is often the most likely chromatographic method. chromforum.org Since perborate exists as an anion in aqueous solutions, ion-exchange chromatography can effectively separate it from other ions in a sample matrix. chromforum.orgnih.gov The separated perborate can then be quantified using a conductivity detector or other suitable detectors. A novel approach for the related compound, sodium percarbonate, utilizes a modified HPLC with visible detection (HPLC-VIS), where the traditional separation column is replaced with a loop reactor. nih.gov This setup allows the analyte to react with acidified potassium iodide directly within the system, simplifying the workflow. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the separation and identification of volatile and semi-volatile organic compounds. organomation.comfrontiersin.org Direct analysis of inorganic salts like sodium perborate is not feasible with GC-MS because they are not volatile. organomation.com However, GC-MS could be employed to analyze volatile impurities or degradation products associated with perborate compounds, or if a suitable derivatization method could convert the perborate into a volatile species.
| Technique | Principle of Separation | Applicability to Perborate | Detection Method | Key Advantages |
|---|---|---|---|---|
| Ion Chromatography (a form of HPLC) | Separation based on ionic interactions between the perborate anion and a charged stationary phase. nih.gov | Directly applicable for quantifying the perborate anion in aqueous samples. chromforum.org | Conductivity Detector | Direct analysis, suitable for complex ionic matrices. |
| Modified HPLC-VIS | In-system reaction within a loop reactor replaces chromatographic separation. nih.gov | Demonstrated for sodium percarbonate; adaptable for other sources of active oxygen. nih.gov | Visible Light Detector (post-reaction) | Rapid, simplified workflow, eliminates separate sample pretreatment. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. frontiersin.org | Not directly applicable to the non-volatile perborate salt; requires derivatization. organomation.com | Mass Spectrometer | High sensitivity and specificity for identifying volatile compounds. organomation.com |
Advanced Spectrometric Quantification (ICP-AES, ICP-MS)
Spectrometric methods that use inductively coupled plasma (ICP) are premier techniques for elemental analysis, offering high sensitivity and precision. aelabgroup.com For perborate compounds, these methods are used to determine the concentration of boron (B), which is stoichiometrically related to the perborate concentration.
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) , also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), works by exciting atoms in a high-temperature plasma, causing them to emit light at element-specific wavelengths. drawellanalytical.com The intensity of the emitted light is proportional to the concentration of the element in the sample. ICP-AES is well-suited for a broad range of elements and is commonly used for routine analyses where sensitivity in the parts per billion (ppb) range is sufficient. drawellanalytical.comxrfscientific.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) also uses a plasma to ionize the sample. xrfscientific.com However, it detects the elements by separating the resulting ions based on their mass-to-charge ratio using a mass spectrometer. aelabgroup.comxrfscientific.com This provides superior sensitivity, with detection limits often in the parts per trillion (ppt) range, making it the preferred choice for ultra-trace level analysis. drawellanalytical.comxrfscientific.com ICP-MS can analyze almost all elements in the periodic table and its high mass resolution minimizes interferences. drawellanalytical.com
| Parameter | ICP-AES / ICP-OES | ICP-MS |
|---|---|---|
| Principle | Measures light emitted by atoms excited in a plasma. xrfscientific.com | Measures ions separated by their mass-to-charge ratio after ionization in a plasma. xrfscientific.com |
| Detection Limits | Parts per billion (ppb) range (e.g., 1-10 ppb). drawellanalytical.com | Parts per trillion (ppt) range. drawellanalytical.comxrfscientific.com |
| Sensitivity | Good for routine analysis. drawellanalytical.com | Superior sensitivity, ideal for ultra-trace analysis. drawellanalytical.com |
| Interferences | Spectral overlap can be a challenge in multi-element analysis. drawellanalytical.com | High mass resolution minimizes most interferences. drawellanalytical.com |
| Primary Use Case | Environmental monitoring, industrial quality control. drawellanalytical.com | Pharmaceuticals, biomedical research, high-purity materials. xrfscientific.com |
Electrochemical and Titrimetric Approaches for Perborate Analysis
Titrimetric and electrochemical methods are classic and modern techniques, respectively, for quantifying the active oxygen content of perborate compounds, which is a direct measure of their concentration.
Titrimetric Methods are based on the reaction of the perborate with a standard solution (the titrant). One common method is redox titration using potassium permanganate (KMnO₄). In an acidic solution, the permanganate ion oxidizes the hydrogen peroxide released by the perborate, with the endpoint indicated by a persistent pink color from excess permanganate. Another widely used technique is iodometric titration. researchgate.net In this method, potassium iodide is added to an aqueous solution of the perborate, and the liberated iodine is then titrated with a standardized sodium thiosulfate solution, typically using a starch indicator to detect the endpoint. researchgate.netrsc.org
Electrochemical Methods offer an alternative to traditional titrations, often with advantages in sensitivity, accuracy, and automation. basinc.com Potentiometric titration, for example, involves monitoring the change in the electrochemical potential of a solution as a titrant is added, allowing for a precise determination of the equivalence point without a visual indicator. libretexts.org More advanced electrochemical approaches involve the development of specific sensors that can directly quantify peroxide compounds. mdpi.com These methods can offer higher reproducibility compared to titrimetric methods, partly by avoiding steps like sample extraction that can introduce variability. mdpi.com
| Method Type | Specific Technique | Principle | Endpoint Detection |
|---|---|---|---|
| Titrimetric | Permanganometry | Redox reaction between perborate (as H₂O₂) and KMnO₄. researchgate.net | Self-indicating (persistent pink color of excess KMnO₄). researchgate.net |
| Iodometry | Perborate liberates iodine from potassium iodide, which is then titrated with sodium thiosulfate. researchgate.netrsc.org | Color change of a starch indicator. rsc.org | |
| Electrochemical | Potentiometric Titration | The endpoint of a redox titration is determined by measuring the potential difference (voltage) between two electrodes. libretexts.org | A sharp change in measured potential. libretexts.org |
| Direct Electrochemical Measurement | Quantification based on the electrochemical reaction of peroxide at a modified electrode surface. mdpi.com | Measurement of current or potential response. mdpi.com |
Method Validation, Sensitivity, and Selectivity in Complex Matrices
For any analytical method to be reliable, it must undergo a thorough validation process to demonstrate its fitness for purpose. This is especially critical when analyzing perborates in complex matrices, such as detergents, where other components can interfere with the measurement. researchgate.net
Key validation parameters include:
Repeatability: The consistency of results for the same sample, analyzed multiple times under the same conditions (same operator, same day, same equipment). nih.gov
Reproducibility: The consistency of results when the analysis is performed under different conditions (e.g., different days, different operators). nih.gov
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A high coefficient of determination (R²) is indicative of good linearity. nih.govmdpi.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. nih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Selectivity/Specificity: The ability of the method to accurately measure the analyte of interest without interference from other components (the matrix) in the sample. researchgate.net
For instance, a validation study for an HPLC method for sodium percarbonate demonstrated high repeatability and reproducibility over several days and showed strong linearity (R² > 0.99) across different pH values and in complex samples containing salts and organic pollutants. nih.gov Similarly, the validation of an infrared spectrometry method for perborate in detergents involved evaluating statistical parameters like R², standard error of prediction, and relative standard deviation to ensure accuracy. researchgate.net The selectivity of a method is crucial, as other oxidizing or reducing agents in a sample can interfere with titrimetric and electrochemical methods, while spectral overlap can affect spectrometric techniques. drawellanalytical.com
| Parameter | Definition | Importance |
|---|---|---|
| Linearity (R²) | Demonstrates that the method's response is proportional to the analyte concentration. nih.gov | Ensures accurate quantification across a range of concentrations. |
| Sensitivity (LOD/LOQ) | The lowest concentration that can be reliably detected (LOD) and quantified (LOQ). nih.gov | Determines the lower limit of the method's applicability. |
| Precision (Repeatability/Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov | Indicates the random error of the method. |
| Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Crucial for accurate analysis in complex matrices like detergents to avoid false positive or negative results. researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Indicates the systematic error of the method. |
Applications of Perborate Chemistry in Materials Science and Advanced Technologies
Engineering of Advanced Glass and Ceramic Materials
Boron compounds, primarily as boric oxide (B₂O₃), are fundamental in glass and ceramic manufacturing. They act as both a flux and a glass former, providing a unique combination of properties that enhance the final product. borax.com
Influence on Melt Rheology and Crystallization Inhibition
The addition of borates to glass formulations significantly impacts the manufacturing process by altering the properties of the melt.
Fluxing Agent : Borates lower the melting temperature of the silica-based glass batch, which reduces energy consumption and production costs. borax.comborax.com This is particularly crucial in formulations where alkali content must be limited. borax.com
Viscosity Control : Boric oxide is used to control the viscosity of the molten glass, making it easier to fiberize. borax.com This is essential for producing insulation and textile fiberglass. The viscosity of borate (B1201080) melts is influenced by the concentration of modifier ions, which can alter the coordination of boron atoms from trigonal (BO₃) to tetrahedral (BO₄), thereby increasing the network connectivity up to a certain point before non-bridging oxygens begin to form. wikipedia.orgyoutube.com
Crystallization Inhibition : Borates are effective in inhibiting devitrification, which is the tendency of glass to crystallize during the cooling and forming stages. borax.comamericanborate.comelantechnology.com By preventing the formation of crystalline structures, they ensure the glass remains amorphous and transparent. borax.com This is critical for maintaining productivity, especially in processes like spinning fiberglass where crystallization in the spinner holes must be avoided. borax.com
Enhancement of Mechanical and Thermal Properties
The incorporation of borates into glass and ceramic compositions leads to significant improvements in their performance characteristics.
Thermal Stability : Borosilicate glasses, which typically contain 5-20% boric oxide, are renowned for their low coefficient of thermal expansion. borax.comamericanborate.com This property imparts excellent resistance to thermal shock, preventing the material from shattering during rapid temperature changes, a quality essential for cookware, laboratory equipment, and lighting applications. borax.comamericanborate.com
Chemical Resistance : The presence of boron in the glass network improves its resistance to chemical and aqueous attack, enhancing its durability for applications like pharmaceutical containers and laboratory ware. borax.comborax.com
The following table summarizes the effects of adding boric oxide to glass formulations:
| Property Affected | Effect of Boric Oxide (B₂O₃) Addition | Primary Benefit |
| Melting Temperature | Decreases | Reduced energy consumption during manufacturing. borax.com |
| Melt Viscosity | Modifies and controls viscosity | Enables efficient fiberization for fiberglass production. borax.com |
| Crystallization | Inhibits devitrification | Maintains amorphous structure and transparency. borax.comelantechnology.com |
| Thermal Expansion | Lowers coefficient of thermal expansion | High resistance to thermal shock. americanborate.com |
| Mechanical Strength | Increases hardness, impact, and tensile strength | Enhanced durability and scratch resistance. elantechnology.comborates.today |
| Chemical Durability | Increases resistance to chemical/water attack | Suitable for laboratory and pharmaceutical applications. borax.com |
Development of Fire Retardant and Thermally Stable Polymer Composites
Boron compounds, such as zinc borates and boric acid, are incorporated into polymers to enhance their fire retardancy and thermal stability. They function primarily through a condensed-phase mechanism, although they can also contribute to gas-phase actions.
The primary mechanism involves the formation of a protective glassy layer or char on the polymer's surface upon exposure to heat. nih.gov This barrier serves multiple functions:
It insulates the underlying polymer from the heat source.
It restricts the release of flammable volatile gases that fuel the fire.
It prevents oxygen from reaching the polymer surface, thus inhibiting combustion.
Borates also act as a sintering aid, promoting a strong and stable char structure. nih.gov In some formulations, the release of water from hydrated borates can dilute flammable gases in the gas phase, further suppressing the flame. digitalfire.com Boron-based flame retardants are often used in synergy with other systems, such as those containing phosphorus, nitrogen, or silicon, to achieve enhanced fire protection in a wide range of polymers. nih.gov
Surface Modification and Tribological Film Formation Mechanisms
In the field of tribology—the science of friction, wear, and lubrication—borate compounds are utilized as lubricant additives to reduce wear and friction between moving surfaces. Their effectiveness stems from the ability to form a protective "tribofilm" at the point of contact.
When used as an additive in lubricants like liquid paraffin, fine particles of materials such as zinc borate can form a continuous and durable film on the worn surfaces under the high pressure and temperature generated during sliding contact. borax.com This tribofilm is created through a tribochemical reaction between the borate additive and the metal surface. americanborate.comnih.gov The resulting borate-containing glassy film has low shear strength, which reduces the coefficient of friction, and is robust enough to prevent direct asperity contact between the surfaces, significantly decreasing wear. borax.comnih.gov The stability and dispersibility of the borate particles in the base oil are crucial for the effective formation of a complete and protective tribofilm. borax.com
Functional Materials Development (e.g., Phosphors, Energy Storage Components)
The unique chemical and structural properties of borates make them valuable in the development of advanced functional materials for optics and energy storage.
Phosphor Materials : Borates serve as excellent host materials for phosphors used in lighting and display applications. bmb.ac.intaylorfrancis.com Their crystal structures provide a stable matrix for doping with activator ions (like rare earths), which are responsible for luminescence. nih.govtaylorfrancis.comresearchgate.net Key advantages of borate-based phosphors include high thermal and chemical stability, a wide transparency range, and a high threshold for optical damage. nih.govtaylorfrancis.com The specific borate network structure influences the emission efficiency and wavelength of the phosphor. rpress.co.in
Energy Storage Components : Boron compounds are increasingly used to enhance the performance, safety, and durability of batteries and capacitors. borax.com
In lithium-ion batteries , borate-based electrolyte additives and surface coatings for anodes improve thermal stability and protect against the formation of lithium dendrites, which can cause short circuits. borax.comborates.today Specific compounds like lithium bis(oxalate) borate (LiBOB) and lithium tetrafluoroborate (B81430) (LiBF₄) are used as conducting salts in electrolytes. borax.comnih.gov
In emerging sodium-ion batteries , sodium perborate (B1237305) has been investigated as a component in cost-effective and safe solid-state electrolytes. upsbatterycenter.com Electrolyte salts like sodium difluoro(oxalate)borate (NaDFOB) show promise for large-scale energy storage applications. boronmolecular.com
In fuel cells , sodium perborate has been explored as a novel fuel that can act as both an oxidant and a reductant in membraneless designs, converting the chemical energy from hydrogen peroxide decomposition into electricity. researchgate.net
Nuclear Applications: Neutron Capture Mechanisms and Materials
A crucial application of boron chemistry lies in the nuclear field, where the isotope boron-10 (B1234237) (¹⁰B) plays a vital role in controlling nuclear reactions and in radiation therapy. nih.gov The ¹⁰B isotope, which constitutes about 20% of natural boron, has an exceptionally high probability (a large neutron cross-section) of capturing thermal neutrons. borates.todaynih.gov
When a ¹⁰B atom captures a neutron, it undergoes a nuclear fission reaction: ¹⁰B + n → [¹¹B]* → ⁴He (alpha particle) + ⁷Li + γ-rays
This reaction produces high-energy, short-range alpha particles and lithium-7 (B1249544) nuclei. borax.comborax.com The destructive energy of these particles is confined to a very small area, approximately the diameter of a single cell. mdpi.com
This neutron capture mechanism is exploited in two main areas:
Nuclear Reactor Control and Safety : Boric acid is dissolved in the primary cooling water of Pressurized Water Reactors (PWRs) to absorb excess neutrons and control the rate of the fission chain reaction. borates.todaynih.gov Boron is also used in the form of boron carbide for control rods and as a shielding material to absorb neutron radiation. borates.todaynih.gov In case of an emergency, concentrated boric acid solutions can be injected into the reactor core to rapidly shut down the reaction. borates.today
Boron Neutron Capture Therapy (BNCT) : BNCT is a non-invasive radiotherapy for treating cancer. core.ac.uk A boron-containing compound that preferentially accumulates in tumor cells is administered to the patient. The tumor is then irradiated with a beam of low-energy neutrons, which are captured by the ¹⁰B atoms. The resulting high-energy alpha and lithium particles selectively destroy the cancer cells from within, while sparing the surrounding healthy tissue. upsbatterycenter.comcore.ac.uk
Environmental Chemical Transformations and Fate of Perborates
Environmental Degradation Pathways and By-products
Perborates, such as sodium perborate (B1237305), are not persistent in aqueous environments. Their primary degradation pathway is hydrolysis. When in contact with water, sodium perborate hydrolyzes to produce hydrogen peroxide and borate (B1201080). atamanchemicals.comwikipedia.orgsciencemadness.orgatamanchemicals.com This reaction is the foundation of its use as a bleaching agent in detergents. atamanchemicals.comatamanchemicals.com
The hydrolysis reaction can be summarized as follows: (HO)₂B]₂(OO)₂)²⁻ + 2 H₂O ⇌ 2 [(HO)₂B(OH)(OOH)]⁻ wikipedia.org
The resulting hydroperoxide anion then enters into a complex equilibrium with boric acid (B(OH)₃) and the tetrahydroxyborate anion ([B(OH)₄]⁻). wikipedia.org The specific boron species present in the solution is highly dependent on the pH and the concentration of boron. In most natural waters, which have a pH between 6 and 8, the predominant form is undissociated boric acid. spe.org As the pH increases, the equilibrium shifts towards the formation of the borate ion.
The primary by-products of perborate degradation in the environment are:
Hydrogen Peroxide (H₂O₂) : A strong oxidizing agent that further decomposes into water and oxygen. atamanchemicals.comwikipedia.org
Borate/Boric Acid : The ultimate stable boron species in the aquatic environment. These compounds are water-soluble and can be transported through water systems. atamanchemicals.comwikipedia.org
The degradation is a chemical process and does not rely on microbial activity, although microorganisms play a significant role in the broader biogeochemical cycling of the resulting boron species. researchgate.net
Biogeochemical Cycling of Boron-Containing Species
The boron released from the degradation of perborates enters the global biogeochemical cycle. This cycle involves the transport and transformation of boron through the atmosphere, lithosphere (earth's crust), hydrosphere (water bodies), and biosphere (living organisms). wikipedia.orgborates.today
Natural Sources and Fluxes:
Lithosphere : The primary natural source of boron is the weathering of rocks and minerals, particularly carbonate rocks. borates.todayresearchgate.net
Hydrosphere : Boron is delivered to the oceans via river transport, atmospheric deposition, and hydrothermal vents. Seawater itself is a major reservoir of boron, with average concentrations around 4.5 - 7 mg/L. wikipedia.orgwatchwater.de Freshwater concentrations are typically much lower, ranging from 0.01 to 1.5 mg/L. researchgate.net
Atmosphere : Boron enters the atmosphere through sea salt aerosols, volcanic emissions, forest fires, and the evaporation of boric acid from seawater. wikipedia.orgborates.today Sea salt aerosols represent the largest natural flux of boron to the atmosphere. wikipedia.orgresearchgate.net
Anthropogenic Influences: Human activities have significantly altered the boron cycle, leading to increased concentrations in certain environments. wikipedia.orgborates.today Key anthropogenic sources include:
The use and discharge of borax-containing detergents and cleaning agents. nih.govmdpi.com
Industrial effluents from manufacturing industries such as glass and ceramics. researchgate.netacs.org
Coal mining and combustion. wikipedia.orgnih.gov
Agricultural use of boron-containing fertilizers and pesticides. nih.govmdpi.com
These anthropogenic inputs can lead to elevated boron levels in surface water and groundwater, posing potential risks to sensitive crops and aquatic ecosystems. nih.govrepec.org
Advanced Treatment and Remediation Technologies for Boron Contamination
Membrane Processes: Membrane-based technologies are widely used for deboronation. mdpi.comacs.org
Reverse Osmosis (RO) : This is one of the most common methods, particularly for seawater desalination. mdpi.comui.ac.id The efficiency of RO for boron removal is highly pH-dependent. Under alkaline conditions, where boron exists primarily as the borate ion, removal rates can be very high (up to 99%). However, at neutral or acidic pH, where un-ionized boric acid dominates, removal is less effective (around 50%). nih.govmdpi.com
Other Membrane Technologies : Electrodialysis (ED), Donnan dialysis (DD), and membrane distillation (MD) are also effective methods for boron removal, with reported efficiencies ranging from 79% to over 99%. mdpi.comacs.orgui.ac.id
Adsorption: Adsorption involves binding boron species onto the surface of a solid material (adsorbent). This method is considered effective, especially for treating water with low boron levels. ui.ac.idresearchgate.net
Activated Carbon : Can be used for boron adsorption. Its efficiency can be enhanced by impregnation with chemicals like mannitol. nih.gov
Metal Oxides and Hydroxides : Materials based on iron, aluminum, and magnesium oxides have shown promise for boron removal. mdpi.com For example, MgO nanosheets have demonstrated a high adsorption capacity. mdpi.comproquest.com
Specialized Resins : Boron-selective resins, often containing N-methyl-D-glucamine (NMDG) functional groups, exhibit a high affinity for boron and are a common choice for ion exchange systems. spe.orgcleanteqwater.comwaterandwastewater.com These resins selectively remove boron through ion exchange or coordination mechanisms. proquest.comwaterandwastewater.com
Coagulation and Precipitation: Chemical precipitation involves adding chemicals to convert dissolved boron into an insoluble solid that can be removed by sedimentation or filtration.
Electrocoagulation (EC) : This process uses an electric current to generate coagulants (like aluminum or iron hydroxides) in the water, which then adsorb or co-precipitate boron. It has proven to be highly effective for solutions with high boron concentrations. acs.org
Chemical Oxo-Precipitation : This involves the use of chemical reagents to precipitate boron from the solution. repec.org
Lime Softening : The use of lime (calcium hydroxide) can be effective for boron removal, although its efficiency is often dependent on temperature. spe.org
Interactive Table: Boron Removal Technologies and Their Efficiencies
| Technology | Mechanism | Typical Removal Efficiency (%) | Key Considerations |
|---|---|---|---|
| Reverse Osmosis (RO) | Size exclusion, diffusion | 50 - >99% | Highly pH-dependent; less effective for boric acid. nih.govmdpi.com |
| Ion Exchange | Selective complexation | High | Requires specific resins; regeneration is necessary. spe.orgcleanteqwater.com |
| Adsorption | Surface binding | Varies widely | Dependent on adsorbent type, pH, and contact time. researchgate.netmdpi.com |
| Electrocoagulation | Co-precipitation/adsorption | High | Effective for high boron concentrations. acs.org |
| Electrodialysis (ED) | Ion migration in electric field | 79 - 99.6% | A type of ion exchange membrane process. mdpi.comui.ac.id |
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Perboric acid | HBO₃ |
| Sodium Perborate | NaBO₃·nH₂O |
| Hydrogen Peroxide | H₂O₂ |
| Borate | BO₃³⁻ |
| Boric Acid | B(OH)₃ or H₃BO₃ |
| Tetrahydroxyborate | [B(OH)₄]⁻ |
| Sodium metaborate (B1245444) | NaBO₂ |
| Borax (B76245) | Na₂B₄O₇·10H₂O |
| N-methyl-D-glucamine | C₇H₁₇NO₅ |
| Magnesium Oxide | MgO |
| Calcium Hydroxide (B78521) | Ca(OH)₂ |
Q & A
Q. How can researchers confirm the presence of perboric acid in solution given its instability?
this compound (HBO₃) is challenging to isolate due to its instability in free form, but its existence in aqueous solutions can be inferred through indirect methods. Researchers typically use kinetic studies to monitor its decomposition products (e.g., hydrogen peroxide and borate ions) via iodometric titration or spectrophotometry. Ionization constants (pKa ≈ 7.9) derived from pH-dependent kinetic experiments in aqueous acetic acid can also confirm its presence . Nuclear magnetic resonance (NMR) spectroscopy and Raman spectroscopy are recommended for structural analysis of peroxoborate intermediates .
Q. What analytical techniques are suitable for distinguishing this compound from similar boron-oxygen compounds?
Differentiate this compound from borates or peroxoborates using:
- X-ray crystallography : To resolve structural differences (e.g., dimeric tetrahedral configurations in perborate ions vs. planar borate structures) .
- Thermogravimetric analysis (TGA) : this compound decomposes at lower temperatures (~60°C) compared to sodium perborate hydrates .
- Ion chromatography : Quantify borate (BO₃³⁻) and peroxoborate (B₂(O₂)₂(OH)₄²⁻) ions in solution .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Storage : Stabilize this compound in acidic aqueous solutions (pH < 3) to prevent rapid decomposition. Avoid contact with reducing agents or organic materials to minimize explosive reactions .
- Personal protective equipment (PPE) : Use acid-resistant gloves and goggles due to its oxidative and corrosive properties .
- Regulatory compliance : Adhere to EU CLP Regulation (EC No. 1272/2008) for labeling and handling, as sodium perborate derivatives are classified as hazardous (Index No. 005-022-00-4) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated in oxidation studies?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to identify proton-transfer steps .
- pH-dependent rate profiling : Plot log k vs. 1/D (dielectric constant) to determine if the rate-limiting step involves ion-dipole interactions (e.g., H₂BO₃⁻ as the reactive species in acidic media) .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates (e.g., hydroxyl radicals) generated during oxidation .
Q. What methodologies resolve contradictions in reported pKa values for this compound?
Discrepancies in pKa values (e.g., 7.9 vs. 8.5) arise from solvent systems and measurement techniques. To standardize results:
Q. How do regulatory restrictions impact the use of this compound derivatives in environmental studies?
Sodium perborate (EC No. 239-172-9) is listed under REACH Annex XVII due to reproductive toxicity concerns. Researchers must:
- Conduct environmental risk assessments using OECD Test Guidelines (e.g., No. 201: Algal Growth Inhibition).
- Apply for exemptions under EU Regulation 109/2012 for controlled laboratory use .
- Monitor degradation pathways (e.g., hydrolysis to boric acid) to comply with wastewater discharge limits .
Q. What experimental designs optimize this compound’s stability for long-term studies?
- Stabilizing agents : Add chelators like EDTA to sequester metal ions that catalyze decomposition .
- Low-temperature storage : Maintain solutions at 4°C in amber glass vials to reduce photolytic degradation .
- In situ generation : Synthesize this compound immediately before use via acidification of sodium perborate (NaBO₃·nH₂O + H₂SO₄ → HBO₃ + Na₂SO₄) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
